molecular formula C14H14ClN3O3 B5305246 1-(5-Chloropyridin-2-yl)-3-(2,4-dimethoxyphenyl)urea

1-(5-Chloropyridin-2-yl)-3-(2,4-dimethoxyphenyl)urea

Cat. No.: B5305246
M. Wt: 307.73 g/mol
InChI Key: OUJXLKAGLVNDIE-UHFFFAOYSA-N
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Description

1-(5-Chloropyridin-2-yl)-3-(2,4-dimethoxyphenyl)urea is a chemical compound that belongs to the class of urea derivatives It is characterized by the presence of a chloropyridinyl group and a dimethoxyphenyl group attached to a urea moiety

Properties

IUPAC Name

1-(5-chloropyridin-2-yl)-3-(2,4-dimethoxyphenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClN3O3/c1-20-10-4-5-11(12(7-10)21-2)17-14(19)18-13-6-3-9(15)8-16-13/h3-8H,1-2H3,(H2,16,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUJXLKAGLVNDIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)NC2=NC=C(C=C2)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Chloropyridin-2-yl)-3-(2,4-dimethoxyphenyl)urea typically involves the reaction of 5-chloropyridine-2-amine with 2,4-dimethoxyphenyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product in high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

1-(5-Chloropyridin-2-yl)-3-(2,4-dimethoxyphenyl)urea can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloropyridinyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Amines or thiols in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of corresponding N-oxide derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted urea derivatives.

Scientific Research Applications

1-(5-Chloropyridin-2-yl)-3-(2,4-dimethoxyphenyl)urea has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(5-Chloropyridin-2-yl)-3-(2,4-dimethoxyphenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can modulate receptor function by binding to receptor sites. The exact molecular pathways involved depend on the specific biological context and target.

Comparison with Similar Compounds

Similar Compounds

    1-(5-Chloropyridin-2-yl)-3-phenylurea: Lacks the dimethoxy groups, which may affect its chemical reactivity and biological activity.

    1-(5-Bromopyridin-2-yl)-3-(2,4-dimethoxyphenyl)urea: Contains a bromine atom instead of chlorine, which can influence its chemical properties and interactions.

    1-(5-Chloropyridin-2-yl)-3-(3,4-dimethoxyphenyl)urea: The position of the methoxy groups is different, potentially altering its reactivity and biological effects.

Uniqueness

1-(5-Chloropyridin-2-yl)-3-(2,4-dimethoxyphenyl)urea is unique due to the specific arrangement of its functional groups, which can influence its chemical reactivity and biological activity. The presence of both chloropyridinyl and dimethoxyphenyl groups provides a distinct set of properties that can be leveraged in various applications.

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